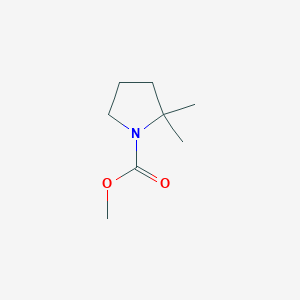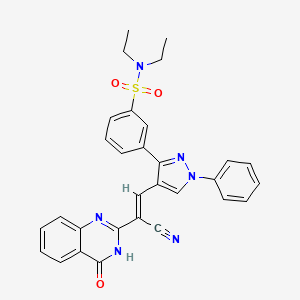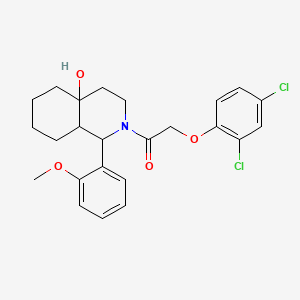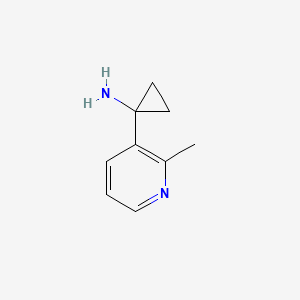
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group. The Fmoc group is commonly used in organic synthesis, particularly in the synthesis of peptides. The compound’s structure includes a thiophene ring, which is a sulfur-containing heterocycle, and a phenyl group, making it a versatile building block in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The thiophene ring can be constructed through various methods, including the Paal-Knorr synthesis or the Gewald reaction, depending on the desired substitution pattern .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first Fmoc-protected amino acid onto a resin, followed by sequential addition of other amino acids. The Fmoc group is removed using a base like piperidine, allowing for the addition of subsequent amino acids .
Análisis De Reacciones Químicas
Types of Reactions
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl in the presence of a base like triethylamine.
Oxidation: KMnO4 or OsO4 in an appropriate solvent.
Reduction: LiAlH4 or NaBH4 in a suitable solvent like ether or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated derivatives of the phenyl and thiophene rings.
Aplicaciones Científicas De Investigación
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and diagnostic tools.
Industry: Applied in the production of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The thiophene and phenyl groups can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-(Fmoc-amino)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a thiophene ring.
Fmoc-2-Abz-OH: Another Fmoc-protected amino acid with a different aromatic ring structure.
Uniqueness
2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic acid is unique due to the presence of both a thiophene ring and a phenyl group, which provide distinct electronic and steric properties. This makes it a valuable building block in the synthesis of complex molecules with specific functional properties.
Propiedades
Número CAS |
1217863-53-0 |
|---|---|
Fórmula molecular |
C26H19NO4S |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C26H19NO4S/c28-25(29)23-22(16-8-2-1-3-9-16)15-32-24(23)27-26(30)31-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,15,21H,14H2,(H,27,30)(H,28,29) |
Clave InChI |
WMIQPALHWPEGOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)


![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)







